N-Phenylmorpholine hydrochloride
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Overview
Description
N-Phenylmorpholine hydrochloride: is a chemical compound with the molecular formula C10H13NO.ClH. It is a derivative of morpholine, where the hydrogen atom on the nitrogen is replaced by a phenyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylmorpholine hydrochloride can be synthesized through several methods. One common method involves the reaction of morpholine with aniline in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of N-phenylmorpholine as the primary product. The hydrochloride salt is then obtained by treating N-phenylmorpholine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often involves the use of transition metal catalysts such as copper(I), copper(II), nickel(II), iron(III), silver(I), titanium(IV), palladium(II), or rhodium(II). These catalysts facilitate the reaction between morpholine and aniline, leading to higher yields and more efficient production .
Chemical Reactions Analysis
Types of Reactions: N-Phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenylmorpholine N-oxide.
Reduction: It can be reduced to form N-phenylmorpholine.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and other electrophiles.
Major Products Formed:
Oxidation: N-phenylmorpholine N-oxide.
Reduction: N-phenylmorpholine.
Substitution: Various substituted phenylmorpholines depending on the electrophile used.
Scientific Research Applications
Chemistry: N-Phenylmorpholine hydrochloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of phenylmorpholine derivatives on biological systems. It is used in the development of new drugs and in the study of enzyme inhibition .
Medicine: It is used in the synthesis of compounds with potential analgesic, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. It is used in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The phenyl group in this compound allows it to interact with aromatic amino acids in proteins, leading to changes in protein function and activity .
Comparison with Similar Compounds
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine
- 2-Phenyl-3,4-dimethylmorpholine
- 2-Phenyl-5-methylmorpholine
- 2-Phenyl-3-ethylmorpholine
- 2-Phenyl-3-methyl-4-ethylmorpholine
- 2-Phenyl-3,5-dimethylmorpholine
- 2-Phenyl-3,6-dimethylmorpholine
- 2-Phenyl-5,5-dimethylmorpholine
- 2-Phenyl-3-methylmorpholin-5-one
- 4-Isopropyl-2-phenylmorpholine
- Fenbutrazate
- Morazone
- 2-Fluorophenmetrazine
- 3-Fluorophenmetrazine
- 4-Fluorophenmetrazine
- 3-Fluorophenetrazine
- 3-Chlorophenmetrazine
- 3-Methoxyphenmetrazine
- 2-Methylphenmetrazine
- 3-Methylphenmetrazine
- 4-Methylphenmetrazine
- 4-Methylphendimetrazine
- 3,4-Methylenedioxyphenmetrazine
- Naphthylmetrazine
- 2-(Thiophen-2-yl)-3-methylmorpholine
- 2-(2,5-Dimethoxy-4-bromophenyl)morpholine
- 2-(3-(Trifluoromethyl)phenyl)morpholine
- Oxaflozane
- Phenmetrazol
- N-Ethylphenmetrazol
- (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
- (2S,3S,5R)-2-(3,5-Difluorophenyl)-3,5-dimethylmorpholin-2-ol
- PF-219,061
- PF-592,379
- OSU-6162
- LPH-5
- 2-Methyl-3-phenylpiperidine
- 2-Phenyl-3-methyl-thiomorpholine
- Picilorex
- Butyltolylquinuclidine
- 3-Benzylmorpholine
- 3-Benzhydrylmorpholine .
Uniqueness: N-Phenylmorpholine hydrochloride is unique due to its specific substitution pattern and its ability to interact with various molecular targets. Its phenyl group provides distinct chemical properties that differentiate it from other morpholine derivatives. This uniqueness makes it valuable in scientific research and industrial applications .
Properties
CAS No. |
3976-10-1 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5H,6-9H2;1H |
InChI Key |
OJTANAMJGXNZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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